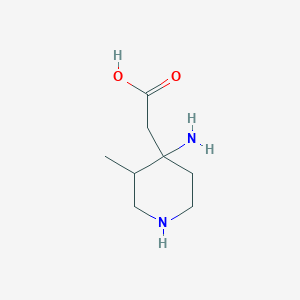
2-(4-Amino-3-methylpiperidin-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Amino-3-methylpiperidin-4-yl)acetic acid is a chemical compound with the molecular formula C8H16N2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-methylpiperidin-4-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-3-methylpiperidine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-amino-3-methylpiperidine in a suitable solvent such as ethanol.
- Add chloroacetic acid to the solution.
- Adjust the pH to basic conditions using a base such as sodium hydroxide.
- Heat the reaction mixture to reflux for several hours.
- Cool the mixture and acidify it to precipitate the product.
- Filter and purify the product using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques such as chromatography to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-(4-Amino-3-methylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
2-(4-Amino-3-methylpiperidin-4-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
作用機序
The mechanism of action of 2-(4-Amino-3-methylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Piperidine: The parent compound of 2-(4-Amino-3-methylpiperidin-4-yl)acetic acid.
4-Aminopiperidine: A similar compound with an amino group at the 4-position.
3-Methylpiperidine: A derivative with a methyl group at the 3-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a carboxylic acid group allows for diverse chemical reactivity and potential biological activities .
特性
分子式 |
C8H16N2O2 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC名 |
2-(4-amino-3-methylpiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C8H16N2O2/c1-6-5-10-3-2-8(6,9)4-7(11)12/h6,10H,2-5,9H2,1H3,(H,11,12) |
InChIキー |
VBFIMGUGVIMXGW-UHFFFAOYSA-N |
正規SMILES |
CC1CNCCC1(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Oxospiro[4.5]decane-7-carbaldehyde](/img/structure/B13317076.png)
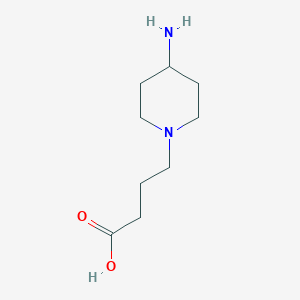


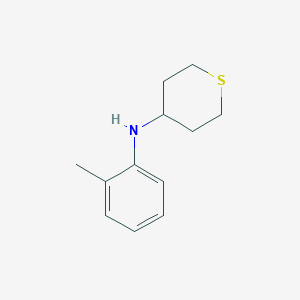
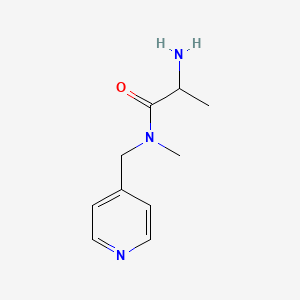
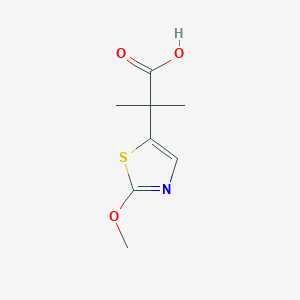
![2-[(Difluoromethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B13317128.png)
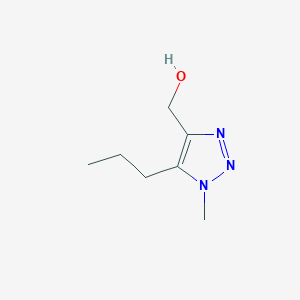
![(2R)-2-[(4-methoxyphenyl)methyl]pyrrolidine](/img/structure/B13317138.png)
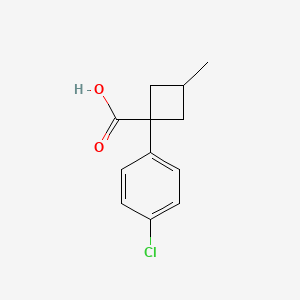
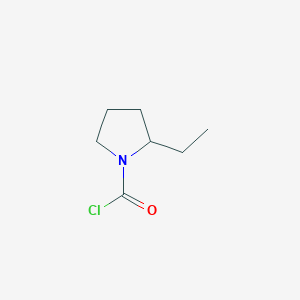
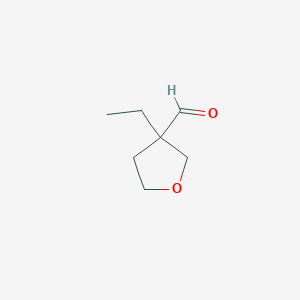
![2-[(Pent-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13317181.png)
